molecular formula C10H8ClN3O B11796933 1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide

1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide

Cat. No.: B11796933
M. Wt: 221.64 g/mol
InChI Key: FXVQWGOECXEEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 2-chlorophenyl group in the structure enhances its potential for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzonitrile with imidazole in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as toluene or ethanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the synthesis. This approach allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and reduced production costs .

Chemical Reactions Analysis

1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon or copper sulfate. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it may interact with receptors in microbial cells, leading to antimicrobial effects .

Comparison with Similar Compounds

1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

1-(2-chlorophenyl)imidazole-4-carboxamide

InChI

InChI=1S/C10H8ClN3O/c11-7-3-1-2-4-9(7)14-5-8(10(12)15)13-6-14/h1-6H,(H2,12,15)

InChI Key

FXVQWGOECXEEOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=C2)C(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.